molecular formula C14H17ClN2O3S B2502998 3-chloro-2-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide CAS No. 2034333-93-0

3-chloro-2-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide

Cat. No.: B2502998
CAS No.: 2034333-93-0
M. Wt: 328.81
InChI Key: ZRXVIXNSGWLDFF-UHFFFAOYSA-N
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Description

3-chloro-2-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide is a chemical compound of interest in scientific research due to its unique structure and potential applications. This compound features a benzenesulfonamide core with a 3-chloro-2-methyl substitution and a 3-(3-methylisoxazol-5-yl)propyl group attached. The presence of the isoxazole ring is particularly noteworthy, as isoxazole derivatives are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the isoxazole ring: This can be achieved through the reaction of hydroxylamine with an appropriate β-keto ester, followed by cyclization.

    Attachment of the propyl chain: The isoxazole derivative is then reacted with a suitable propyl halide under basic conditions to introduce the propyl group.

    Sulfonamide formation: The final step involves the reaction of the substituted isoxazole with 3-chloro-2-methylbenzenesulfonyl chloride in the presence of a base to form the desired sulfonamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-chloro-2-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products

    Substitution: Products will vary depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound, potentially altering the isoxazole ring or the sulfonamide group.

    Hydrolysis: Breakdown products including the corresponding amine and sulfonic acid.

Scientific Research Applications

3-chloro-2-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-2-methylbenzenesulfonamide: Lacks the isoxazole ring, potentially altering its biological activity.

    N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide: Similar structure but without the chlorine substitution.

    2-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide: Similar structure but without the chlorine substitution.

Uniqueness

The presence of both the chlorine atom and the isoxazole ring in 3-chloro-2-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide makes it unique compared to its analogs. These structural features may contribute to its distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

3-chloro-2-methyl-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O3S/c1-10-9-12(20-17-10)5-4-8-16-21(18,19)14-7-3-6-13(15)11(14)2/h3,6-7,9,16H,4-5,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRXVIXNSGWLDFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCCNS(=O)(=O)C2=C(C(=CC=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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